4-Hydroxybenzoylglycylarginine

Description

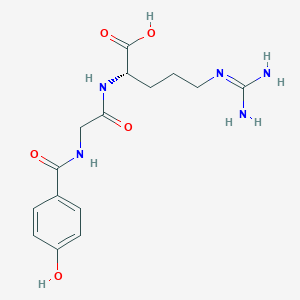

4-Hydroxybenzoylglycylarginine is a synthetic peptide derivative combining a 4-hydroxybenzoic acid moiety with a glycylarginine dipeptide chain. This hybrid structure may confer unique physicochemical and pharmacological properties compared to simpler benzoic acid derivatives.

Properties

CAS No. |

106131-91-3 |

|---|---|

Molecular Formula |

C15H21N5O5 |

Molecular Weight |

351.36 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]pentanoic acid |

InChI |

InChI=1S/C15H21N5O5/c16-15(17)18-7-1-2-11(14(24)25)20-12(22)8-19-13(23)9-3-5-10(21)6-4-9/h3-6,11,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H,24,25)(H4,16,17,18)/t11-/m0/s1 |

InChI Key |

KWGURUHJWXXKEQ-NSHDSACASA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O |

Other CAS No. |

106131-91-3 |

Synonyms |

4-hydroxy-Bz-Gly-L-Arg 4-hydroxybenzoylglycine-arginine 4-hydroxybenzoylglycylarginine pHHA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among 4-hydroxybenzoic acid derivatives and related arginine-containing compounds:

*Calculated based on structural analogs.

Key Observations:

- Functional Groups: this compound shares the 4-hydroxybenzoic acid core with all listed derivatives but distinguishes itself via peptide linkages (glycine and arginine).

- Molecular Weight: The addition of arginine significantly increases molecular weight (~392 vs.

Pharmacological and Toxicological Profiles

4-Hydroxybenzoic Acid Derivatives:

- 4-Hydroxybenzoic acid : Classified as a "benzoic acid derivative" under organic compounds, it lacks significant toxicity in acute studies but is restricted to R&D due to insufficient toxicological data for human use .

- No thorough toxicological studies are reported .

Arginine-Containing Analogs:

- N-a-benzoyl-L-arginine derivatives : These are commonly used as substrates for proteolytic enzymes (e.g., trypsin). Their cleavage specificity highlights the role of arginine’s guanidine group in enzyme recognition .

- This compound : Hypothetically, the glycylarginine chain could enhance binding to serine proteases or receptors, similar to other arginine-peptide conjugates. However, safety data are absent, necessitating caution in application.

Analytical and Stability Considerations

- Chromatographic Behavior : N-a-benzoyl-L-arginine analogs are analyzed via reverse-phase HPLC, suggesting that this compound may require similar methods for purity assessment .

- Stability : The ester and amide bonds in peptide derivatives are prone to hydrolysis under extreme pH or enzymatic conditions, unlike the more stable 4-hydroxybenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.